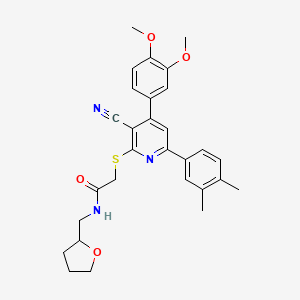

2-((3-cyano-4-(3,4-dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyridin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

描述

This compound is a pyridine-based thioacetamide derivative featuring a complex substitution pattern. Its structure includes:

- A 3-cyano group at position 3 of the pyridine ring.

- 3,4-dimethoxyphenyl and 3,4-dimethylphenyl substituents at positions 4 and 6, respectively.

- A thioether-linked acetamide side chain at position 2, with the acetamide nitrogen bonded to a (tetrahydrofuran-2-yl)methyl group.

属性

IUPAC Name |

2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyridin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N3O4S/c1-18-7-8-21(12-19(18)2)25-14-23(20-9-10-26(34-3)27(13-20)35-4)24(15-30)29(32-25)37-17-28(33)31-16-22-6-5-11-36-22/h7-10,12-14,22H,5-6,11,16-17H2,1-4H3,(H,31,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZUYUBWQJJDROP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC(=C(C(=C2)C3=CC(=C(C=C3)OC)OC)C#N)SCC(=O)NCC4CCCO4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-((3-cyano-4-(3,4-dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyridin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine core with various substituents that enhance its biological activity. The presence of the cyano group, methoxyphenyl groups, and the tetrahydrofuran moiety contributes to its chemical properties and reactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit various cancer cell lines through multiple mechanisms:

- Inhibition of Cell Proliferation : The compound demonstrated significant cytotoxicity against several cancer lines, including HeLa (cervical carcinoma) and L1210 (murine leukemia) cells. The half-maximal inhibitory concentration (IC50) values were considerably lower compared to standard chemotherapeutics like 5-fluorouracil (5-FU) .

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to enhanced cell death in malignant cells.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural components. A quantitative structure-activity relationship (QSAR) analysis indicated that:

- The presence of the cyano group significantly enhances the antiproliferative activity.

- Substituents on the pyridine ring influence binding affinity to target proteins involved in cancer progression .

Antimicrobial Activity

In addition to anticancer properties, preliminary studies suggest that this compound may exhibit antimicrobial effects. It has been evaluated against various bacterial strains, showing moderate activity that warrants further investigation into its potential as an antimicrobial agent .

Table 1: Biological Activity Summary

| Activity Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | HeLa | 12.5 | |

| Anticancer | L1210 | 10.0 | |

| Antimicrobial | E. coli | 25.0 | |

| Antimicrobial | S. aureus | 30.0 |

Table 2: Structure-Activity Relationship Findings

| Structural Feature | Effect on Activity |

|---|---|

| Cyano group | Increased potency |

| Methoxy substituents | Enhanced lipophilicity |

| Tetrahydrofuran moiety | Improved solubility |

Case Study 1: In Vivo Efficacy

A recent study evaluated the in vivo efficacy of this compound in a murine model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls, supporting its potential as a therapeutic agent .

Case Study 2: Mechanistic Insights

Another investigation focused on elucidating the mechanism by which this compound induces apoptosis in cancer cells. Using flow cytometry and Western blotting techniques, researchers confirmed that it activates caspase pathways and alters mitochondrial membrane potential, leading to cell death .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness lies in its tetrahydrofuran-methyl acetamide side chain and dual aromatic substituents . Below is a comparative analysis with structurally related compounds:

Pharmacokinetic and Bioactivity Trends

- Solubility : The tetrahydrofuran moiety in the target compound may improve aqueous solubility compared to purely aromatic analogs (e.g., thiadiazole derivative in ).

- Metabolic Stability : Methoxy and methyl groups on the phenyl rings could slow oxidative metabolism, enhancing plasma half-life relative to chlorinated analogs .

- Target Selectivity : The dual aromatic substituents (dimethoxy and dimethylphenyl) may confer selectivity toward kinases or cytochrome P450 enzymes, as seen in related pyridine derivatives .

常见问题

Q. What synthetic strategies are recommended for preparing this compound with high purity?

The synthesis involves multi-step reactions, starting with the assembly of the pyridine core via cyclization of substituted acrylonitrile derivatives with appropriate aryl aldehydes. Key steps include:

- Thioacetamide linkage formation : React the pyridine intermediate with mercaptoacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).

- Tetrahydrofuran (THF) moiety incorporation : Use a nucleophilic substitution reaction between a bromomethyl-THF derivative and the amine group of the acetamide. Critical parameters: Maintain anhydrous conditions, monitor reaction progress via TLC, and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient). Final purity (>95%) is confirmed by HPLC and ¹H/¹³C NMR .

Q. Which analytical techniques are essential for characterizing this compound?

- Structural confirmation : High-resolution mass spectrometry (HRMS) for molecular weight verification and 2D NMR (COSY, HSQC) to resolve overlapping signals in the aromatic and thioacetamide regions.

- Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.

- Crystallinity analysis : X-ray diffraction (XRD) for single crystals grown via slow evaporation in ethanol .

Q. How should researchers design initial biological activity screenings?

Prioritize in vitro assays targeting kinase inhibition (e.g., EGFR, VEGFR) or antiproliferative activity against cancer cell lines (e.g., MCF-7, A549).

- Dose-response curves : Test concentrations from 1 nM to 100 µM.

- Control compounds : Include reference inhibitors (e.g., erlotinib for EGFR) to validate assay sensitivity.

- Solubility considerations : Use DMSO stock solutions (<0.1% final concentration) to avoid solvent toxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

Apply Design of Experiments (DoE) to evaluate interactions between variables (temperature, solvent polarity, catalyst loading). For example:

Q. How to resolve contradictions in biological activity data across different assays?

Contradictions may arise from assay-specific interference (e.g., fluorescence quenching in FRET-based kinase assays) or cellular uptake variability . Mitigation strategies:

- Orthogonal assays : Validate kinase inhibition using radiometric (³²P-ATP) and luminescence-based methods.

- Membrane permeability assessment : Perform parallel artificial membrane permeability assays (PAMPA) to correlate cellular activity with passive diffusion .

Q. What computational approaches support structure-activity relationship (SAR) studies?

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR’s ATP-binding pocket). Focus on key residues (e.g., Lys721, Thr766).

- Free-energy perturbation (FEP) : Predict binding affinity changes upon modifying substituents (e.g., methoxy vs. ethoxy groups). Validate predictions with synthesized analogs and SPR-based binding kinetics .

Q. How to investigate metabolic stability in preclinical models?

- In vitro microsomal assays : Incubate the compound with human liver microsomes (HLM) and NADPH cofactor. Monitor degradation via LC-MS/MS over 60 minutes.

- Metabolite identification : Use high-resolution tandem MS (HRMS/MS) to detect hydroxylation or demethylation products.

- CYP450 inhibition screening : Assess interactions with CYP3A4/2D6 isoforms to predict drug-drug interaction risks .

Methodological Challenges and Solutions

Q. How to address low solubility in aqueous buffers during biological testing?

- Co-solvent systems : Use cyclodextrin complexes or PEG-400/water mixtures.

- Nanoformulation : Prepare liposomal encapsulates via thin-film hydration (e.g., phosphatidylcholine/cholesterol). Characterize solubility enhancements via dynamic light scattering (DLS) .

Q. What strategies validate the compound’s selectivity across related protein targets?

- Kinome-wide profiling : Use kinase inhibitor pulldown assays (e.g., KINOMEscan®) to evaluate off-target binding.

- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells by monitoring protein thermal stability shifts .

Q. How to design studies probing the compound’s oxidative stress modulation?

- ROS detection : Employ fluorescent probes (e.g., DCFH-DA) in cell-based assays.

- Nrf2 pathway analysis : Quantify nuclear translocation via immunofluorescence or Western blotting in response to compound treatment.

Correlate findings with glutathione depletion assays .

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。